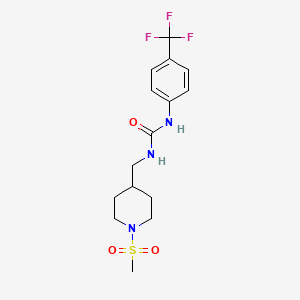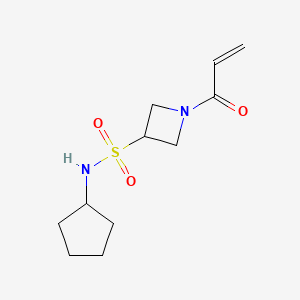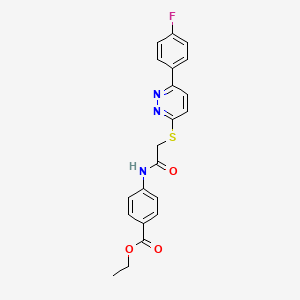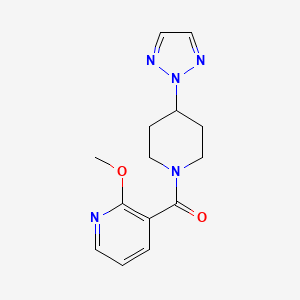
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its ability to target specific signaling pathways that are involved in cancer cell growth and survival.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450-Dependent Hydroxylation
Microsomes isolated from wheat seedling tissues oxidized the sulfonylurea herbicide prosulfuron. The study identified major and minor enzymatic oxidation products, contributing to our understanding of sulfonylurea herbicides' metabolic pathways in plants (D. S. F. and H. R. Swanson, 1996).
Antibacterial and Surface Activity
A study synthesized 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential use as surface active agents. These derivatives are crucial in understanding the synthesis and applications of biologically active heterocycles (R. El-Sayed, 2006).
Degradation Influenced by Abiotic Factors
The stability of sulfosulfuron in a controlled environment was studied, highlighting how pH, temperature, solvent, and surface affect its degradation. This research is significant in understanding the environmental impact and degradation pathways of sulfonylurea herbicides (S. Saha & G. Kulshrestha, 2002).
Effects of Soil pH and Water Content on Dissipation
Investigation into the fate of prosulfuron in soils revealed the strong influence of soil pH and water content on the herbicide's dissipation rate. This information is pivotal for agricultural practices and environmental impact assessments (R. P. Hultgren, R. Hudson, & G. Sims, 2002).
Determination in Human Plasma
A method for determining a non-peptide oxytocin receptor antagonist in human plasma was described. This highlights the relevance of such compounds in medical diagnostics and therapeutic monitoring (W. Kline, S. Kusma, & B. Matuszewski, 1999).
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives
A new series of 1,3,4-oxadiazole derivatives were synthesized and evaluated against butyrylcholinesterase. This research contributes to the development of compounds with potential therapeutic applications (H. Khalid et al., 2016).
Inhibitors of Human and Murine Soluble Epoxide Hydrolase
A study on 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase demonstrated improvements in pharmacokinetic parameters. These findings are significant in developing new therapeutic agents (T. Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3S/c1-25(23,24)21-8-6-11(7-9-21)10-19-14(22)20-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDWGHSSUSFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)




![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)
